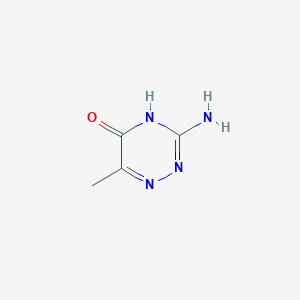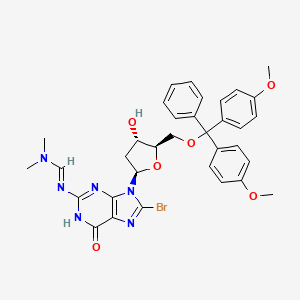
5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
Descripción general
Descripción
The compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one” is a chemical compound with a molecular weight of 307.38 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of heterocycle-incorporated azo dye derivatives has been explored, which involves the incorporation of the heterocyclic moiety into the azo dye scaffold . Another study reported the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported .Aplicaciones Científicas De Investigación
Potential in Anticancer Therapy
5-Amino-4-(1,3-Benzothiazol-2-yl)-1-Propyl-1,2-Dihydro-3H-Pyrrol-3-one and its derivatives have been extensively studied for their potential in anticancer therapy. Gryshchenko et al. (2016) demonstrated the inhibition of Fibroblast growth factor receptor 1 (FGFR1), a key player in tumorigenesis, by a derivative of this compound. The compound showed promise as an FGFR1 inhibitor with significant antiproliferative activity against the KG1 myeloma cell line, indicating its potential in cancer therapy Gryshchenko et al., 2016.
Antimicrobial Properties
The antimicrobial properties of compounds related to 5-Amino-4-(1,3-Benzothiazol-2-yl)-1-Propyl-1,2-Dihydro-3H-Pyrrol-3-one have been documented in various studies. Sareen et al. (2010) synthesized a series of novel halogenated hydrazono pyrazol-3-one compounds and evaluated their antimicrobial activity. The structural presence of thiazole and pyrazole rings, similar to the structure of our compound of interest, was noted to enhance their biological activity, particularly against fungi like Alternaria burnsii and Macrophomina phaseolina Sareen et al., 2010. Additionally, Sharma et al. (2012) designed and synthesized derivatives of this compound class as potent antibacterial agents, further indicating its potential in antimicrobial applications Sharma et al., 2012.
Potential in Treating Digestive System Disorders
Kuznietsova et al. (2015) investigated the effects of a derivative of 5-Amino-4-(1,3-Benzothiazol-2-yl)-1-Propyl-1,2-Dihydro-3H-Pyrrol-3-one on the digestive system in a rat model of colon cancer. The study found that the derivative exhibited antiproliferative activities and had a comparable effect to 5-Fluorouracil against colon cancer, with less damaging effects on tissues beyond cancerous areas. This suggests the compound's potential in contributing to the morphological and functional recovery of gut organs Kuznietsova et al., 2015.
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-propyl-2H-pyrrol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-7-17-8-10(18)12(13(17)15)14-16-9-5-3-4-6-11(9)19-14/h3-6,15,18H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIDARBGPGLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)






![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)
![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)


![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)
